Real Thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

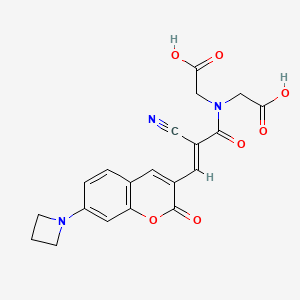

2-[[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O7/c21-9-14(19(28)23(10-17(24)25)11-18(26)27)7-13-6-12-2-3-15(22-4-1-5-22)8-16(12)30-20(13)29/h2-3,6-8H,1,4-5,10-11H2,(H,24,25)(H,26,27)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKDTNMOOIIYSL-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C=C(C#N)C(=O)N(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)/C=C(\C#N)/C(=O)N(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Real Thiol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Real Thiol" is not a therapeutic drug but a specialized, reversible, reaction-based fluorescent probe.[1][2] This guide details its mechanism of action as a laboratory tool for quantitatively monitoring glutathione (GSH) dynamics in living cells.[1][2][3]

Introduction: The Role of Thiols and the Need for Their Detection

Thiols are organic compounds containing a sulfhydryl (-SH) group, a sulfur analog to the hydroxyl group in alcohols. This functional group imparts unique and vital properties to molecules in biological systems. The amino acid cysteine, a fundamental component of proteins, contains a thiol group that is crucial for protein structure, forming stabilizing disulfide bonds (-S-S-), and for the catalytic activity of many enzymes.

The most abundant non-protein thiol in cells is the tripeptide glutathione (GSH). GSH is a cornerstone of cellular defense, acting as a primary antioxidant that scavenges reactive oxygen species (ROS) and protects cells from oxidative damage. The ratio of reduced GSH to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular redox status and overall health. Aberrant thiol levels are associated with numerous diseases, making the precise measurement of these compounds, particularly GSH, essential for research.

This compound is a fluorescent probe designed specifically for this purpose, enabling the real-time, quantitative analysis of GSH dynamics within living cells.

Core Mechanism of Action: Reversible Thiol-Michael Addition

The mechanism of this compound is based on a reversible thiol-Michael addition reaction. The probe molecule contains an electrophilic Michael acceptor, which readily reacts with the nucleophilic sulfhydryl group of glutathione. This reaction is a nucleophilic addition that forms a new covalent bond between the probe and GSH, creating a "this compound-GSH" adduct.

A key feature of this probe is the reversibility of the reaction. This allows this compound to dynamically respond to fluctuations in the intracellular GSH concentration, providing a real-time measurement of the GSH/GSSG equilibrium.

The reaction induces a significant and measurable change in the probe's fluorescence properties. The unreacted ("free") this compound and the this compound-GSH adduct possess distinct fluorescence spectra. This spectral shift allows for ratiometric imaging, where the ratio of fluorescence intensities at two different wavelengths is calculated. This method provides a robust and quantitative measurement of GSH concentration that is independent of probe concentration, cell path length, or instrument settings.

References

Real Thiol Probe: A Technical Guide to the Core Principles of Glutathione Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Real Thiol (RT) probe, a powerful tool for the quantitative, real-time detection of glutathione (GSH) in living cells. Glutathione is the most abundant non-protein thiol in eukaryotic cells and plays a critical role in maintaining cellular redox homeostasis, detoxification, and signaling pathways.[1] Dysregulation of GSH levels is implicated in numerous diseases, making its accurate measurement crucial for both basic research and drug development. The this compound probe offers a significant advancement over traditional methods by enabling dynamic monitoring of GSH concentrations with high sensitivity and specificity.

Core Principle: A Reversible, Ratiometric Fluorescent Probe

The this compound probe operates on a reversible reaction-based mechanism, allowing for the real-time tracking of both increases and decreases in intracellular GSH levels.[1][2][3] This reversibility is a key advantage over many other fluorescent probes that react irreversibly with thiols. The probe's design allows it to quantitatively monitor GSH dynamics, providing a more accurate representation of cellular redox status.[2]

The detection principle is based on a ratiometric fluorescence response. The unbound this compound probe and its GSH adduct (RT-GSH) exhibit distinct fluorescence properties. Specifically, they have different excitation and emission maxima, allowing for the simultaneous measurement of both species. By calculating the ratio of the fluorescence intensities at these two wavelengths, a quantitative measure of the GSH concentration can be obtained, which is independent of probe concentration, excitation intensity, and light path length.

The chemical reaction underlying the probe's function is a reversible Michael addition, where the thiol group of GSH reacts with the this compound molecule. This rapid and reversible interaction enables the probe to respond quickly to changes in GSH concentration, typically within a minute. To facilitate its use in living cells, an acetoxymethyl (AM) ester form of the probe, RT-AM, is often used. The AM esters increase the cell permeability of the probe, and once inside the cell, they are cleaved by intracellular esterases to release the active this compound probe.

Quantitative Probe Characteristics

The performance of the this compound probe has been well-characterized, providing a solid foundation for its application in quantitative biological studies. The key parameters are summarized in the tables below.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 3.7 mM | |

| Second-Order Reaction Rate Constant (RT + GSH) | 7.5 M⁻¹ s⁻¹ | |

| First-Order Dissociation Rate Constant (RT-GSH) | 20.3 x 10⁻³ s⁻¹ |

| Species | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| This compound (RT) | 488 | 562 | 2.9% | |

| RT-GSH Adduct | 405 | 487 | 86.0% |

A mitochondria-specific version of the probe, Mito-RealThiol (MitoRT), has also been developed to monitor GSH dynamics specifically within this organelle.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 1.0 mM |

| Species | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| MitoRT | 488 | 567 | 0.20 | |

| MitoRT-GSH Adduct | 405 | 488 | >0.97 |

Signaling Pathway and Detection Mechanism

The interaction of the this compound probe with glutathione and the subsequent ratiometric detection can be visualized as follows:

Caption: Mechanism of this compound probe activation and ratiometric detection of GSH.

Experimental Protocols

The following are generalized protocols for the use of the this compound probe in cell-based assays. These should be adapted based on the specific cell type and experimental requirements.

In Vitro Spectroscopy

This protocol is for characterizing the probe's response to GSH in a cell-free system.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound (RT) in DMSO.

-

Prepare a series of GSH solutions of varying concentrations in PBS.

-

-

Reaction:

-

Dilute the RT stock solution to the desired final concentration in PBS.

-

Mix equal volumes of the RT solution and the different GSH solutions.

-

Incubate for 10-15 minutes at room temperature to allow the reaction to reach equilibrium.

-

-

Measurement:

-

Transfer the samples to a 96-well or 384-well plate.

-

Measure the fluorescence using a plate reader with the following settings:

-

Channel 1 (RT-GSH): Excitation = 405 nm, Emission = 485 nm.

-

Channel 2 (RT): Excitation = 488 nm, Emission = 565 nm.

-

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F405/F488).

-

Plot the ratio against the GSH concentration to generate a calibration curve.

-

Live Cell Imaging with Confocal Microscopy

This protocol is for visualizing and quantifying GSH dynamics in living cells.

-

Cell Preparation:

-

Culture cells on glass-bottom dishes suitable for confocal microscopy.

-

-

Probe Loading:

-

Prepare a 1 µM working solution of RT-AM in fresh culture medium (with 1% DMSO).

-

Replace the culture medium with the RT-AM solution and incubate the cells for 10-15 minutes at 37°C and 5% CO2.

-

-

Imaging:

-

Acquire images using a confocal microscope with the following settings:

-

Channel 1 (RT-GSH): 405 nm laser excitation, 418–495 nm emission filter.

-

Channel 2 (RT): 488 nm laser excitation, 499–615 nm emission filter.

-

-

It is crucial to acquire images in both channels simultaneously to account for dynamic cellular processes.

-

-

Data Analysis:

-

Generate a ratiometric image by dividing the pixel-by-pixel fluorescence intensity of the 405 nm channel by that of the 488 nm channel.

-

The resulting ratio values can be converted to GSH concentrations using a calibration curve.

-

High-Throughput Analysis with Flow Cytometry

This protocol is for quantifying GSH levels in a large population of single cells.

-

Cell Preparation:

-

Culture cells and treat them as required for the experiment (e.g., with GSH modulators like Buthionine sulfoximine for 72 hours).

-

Harvest the cells and prepare single-cell suspensions.

-

-

Probe Loading:

-

Resuspend the cells in fresh medium containing 1 µM of this compound probe.

-

Incubate for 9-10 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

Measure the fluorescence intensities in the following channels:

-

Pacific Blue channel (or equivalent for 405 nm excitation) to detect the reacted probe (RT-GSH).

-

PE channel (or equivalent for 488 nm excitation) to detect the unreacted probe (RT).

-

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities from the two channels for each cell.

-

This ratio provides a quantitative measure of the intracellular GSH level.

-

Experimental Workflow Visualization

The general workflow for a typical cell-based experiment using the this compound probe can be summarized as follows:

Caption: General experimental workflow for GSH detection using the this compound probe.

Selectivity and Considerations

The this compound probe demonstrates high selectivity for GSH over other biologically relevant molecules at their physiological concentrations. Due to the high intracellular concentration of GSH (1-10 mM) and the millimolar dissociation constant of the probe, the ratiometric signal is predominantly responsive to changes in GSH levels. Gel permeation chromatography analysis has shown that approximately 90% of the this compound probe reacts with GSH, while only 10% reacts with thiolated proteins. However, it is important to note that the probe can react with other small molecule thiols like cysteine, and caution should be exercised in experimental systems where cysteine levels may be unusually high.

Conclusion

The this compound probe represents a significant technological advancement for the study of glutathione dynamics in living systems. Its reversible, ratiometric, and real-time detection capabilities provide researchers, scientists, and drug development professionals with a powerful tool to investigate cellular redox biology, screen for compounds that modulate GSH levels, and gain deeper insights into the pathological and physiological roles of glutathione. The quantitative data and standardized protocols presented in this guide offer a solid foundation for the successful implementation of this innovative technology.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Real Thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Real Thiol, a specialized fluorescent probe. It details its chemical structure, physicochemical properties, and its primary application in the quantitative, real-time monitoring of glutathione (GSH) dynamics within living cells. The information is compiled for professionals in research and drug development who require a technical understanding of this tool for cellular analysis.

Chemical Identity and Physicochemical Properties

This compound is an organosulfur compound designed as a reversible, reaction-based fluorescent probe.[1][2][3] Its chemical structure allows it to selectively interact with glutathione, the most abundant non-protein thiol in eukaryotic cells.[4] The systematic name for this compound is 2-[[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]-(carboxymethyl)amino]acetic acid.[5]

Below is a summary of its key chemical and physical properties.

| Identifier | Value | Source |

| CAS Number | 2280796-90-7 | |

| Molecular Formula | C₂₀H₁₇N₃O₇ | |

| Molecular Weight | 411.37 g/mol | |

| IUPAC Name | 2-[[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]-(carboxymethyl)amino]acetic acid |

| Physicochemical Property | Value | Source |

| Relative Density (Predicted) | 1.599 g/cm³ | |

| Solubility | Soluble in DMSO (101 mg/mL) | |

| Storage (Powder) | -20°C for 3 years (away from direct sunlight) | |

| Storage (In Solvent) | -80°C for 1 year |

Mechanism of Action and Spectral Properties

This compound functions by reacting with glutathione (GSH) in a reversible manner, leading to a ratiometric shift in its fluorescence emission. This allows for the quantitative measurement of GSH concentrations. The probe itself (this compound) and its glutathione adduct (RT-GSH) have distinct spectral properties, which are fundamental to its application.

The reaction between this compound and GSH has a dissociation constant (Kd) of 3.7 mM. This dynamic range is well-suited for monitoring physiological GSH concentrations, which typically fall within the 1 to 10 mM range. Gel permeation chromatography analysis has shown that approximately 90% of this compound reacts with GSH, while only 10% reacts with other thiolated proteins, indicating a strong preference for GSH under physiological conditions.

| Form | Excitation Max (λex) | Emission Max (λem) | Source |

| This compound (RT) | 488 nm | 562 nm | |

| RT-GSH Adduct | 405 nm | 487 nm |

Biological Applications and Selectivity

The primary application of this compound is the real-time imaging and quantification of intracellular GSH levels. To facilitate its use in living cells, a cell-permeable version, RT-AM, is available. RT-AM is an acetoxymethyl (AM) ester pro-agent of this compound. Once inside the cell, intracellular esterases hydrolyze the AM esters, releasing the active this compound probe.

This compound exhibits selectivity for GSH over other biologically relevant molecules, including various thiols and reactive oxygen or nitrogen species (ROS/RNS) at their typical physiological concentrations. While the chemical reactivity of this compound towards cysteine is similar to that of GSH, the high intracellular abundance of GSH ensures that the probe's ratiometric response is predominantly due to changes in GSH levels.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following are summarized protocols for common in vitro and cell-based assays.

This protocol provides a guideline for measuring GSH concentrations in a cell-free system.

-

Preparation : Dissolve this compound (RT) in DMSO to create a 10 mM stock solution. Dilute the stock solution to the desired concentrations using PBS.

-

Reaction : Mix equal volumes (e.g., 20 to 100 µL) of the this compound solution with various concentrations of GSH solutions.

-

Incubation : Allow the mixture to incubate for 10 to 15 minutes before measurement.

-

Measurement : Prepare samples in triplicate on a 96-well or 384-well plate. Use a plate reader to first measure the absorption of all samples. Subsequently, record the fluorescent signals at λex=405 nm / λem=485 nm and λex=488 nm / λem=565 nm using a bottom-read setting.

This protocol outlines the steps for quantifying intracellular GSH in cell suspensions.

-

Cell Culture : Culture cells as required. For experiments involving GSH modulation, cells can be treated with agents like Buthionine sulfoximine for a specified period (e.g., 72 hours).

-

Probe Preparation : Dissolve this compound in DMSO to obtain a 10 mM stock solution, which should be further diluted before use.

-

Staining : Harvest and resuspend cells in fresh medium containing 1 µM of the this compound probe to create single-cell suspensions.

-

Incubation : Ensure the staining time is kept consistent for each sample, typically between 9 and 10 minutes.

-

Analysis : Analyze the samples on a flow cytometer. Use the Pacific Blue (or similar) channel to measure the fluorescence of the reacted probe (RT-GSH) and the PE (or similar) channel for the unreacted this compound.

This protocol is for real-time imaging of intracellular GSH in adherent cells.

-

Cell Culture : Grow HeLa cells (or other suitable cell lines) in DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂. Use glass-bottom dishes for culturing.

-

Staining : Treat cells with 1 µM RT-AM (with 1% DMSO in DMEM) for 10-15 minutes before imaging.

-

Imaging : Acquire confocal images using a 405 nm laser with a 418–495 nm filter for the RT-GSH adduct and a 488 nm laser with a 499–615 nm filter for the unreacted this compound.

-

Ratiometric Analysis : Generate real-time ratiometric images by dividing the fluorescence intensity values from the 405 nm channel by those from the 488 nm channel for each corresponding pixel.

Visualizations

The following diagrams illustrate the core mechanism and experimental workflow of this compound.

Caption: Reaction mechanism of this compound with Glutathione (GSH).

Caption: Workflow for intracellular GSH imaging using RT-AM probe.

References

RealThiol: A Technical Guide to Monitoring Cellular Redox Homeostasis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RealThiol, a reversible reaction-based fluorescent probe designed for the quantitative, real-time monitoring of glutathione (GSH) dynamics within living cells. This document details the probe's mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes associated cellular pathways and workflows.

Introduction to RealThiol and Cellular Redox Homeostasis

Glutathione is the most abundant non-protein thiol in eukaryotic cells and plays a pivotal role in maintaining cellular redox homeostasis, regulating protein function, and detoxifying reactive oxygen species (ROS).[1] The dynamic balance between its reduced (GSH) and oxidized (GSSG) forms is a critical indicator of cellular health and is implicated in numerous physiological and pathological processes. RealThiol has emerged as a powerful tool for studying these dynamics with high temporal and spatial resolution.[1][2]

RealThiol's design is centered around a reversible Michael addition reaction with thiols.[1] This reversibility allows for the real-time tracking of both increases and decreases in GSH concentrations.[1] The probe exhibits ratiometric fluorescence, enabling quantification of GSH levels that is independent of probe concentration.

Mechanism of Action

RealThiol's core mechanism involves a reversible reaction with the thiol group of glutathione. The unbound probe and the GSH-adduct possess distinct fluorescence excitation and emission spectra. Specifically, RealThiol and its GSH adduct (RT-GSH) have fluorescence maxima at 487 nm (excited at 405 nm) and 562 nm (excited at 488 nm), respectively. This spectral shift allows for ratiometric measurement of GSH concentration by calculating the ratio of fluorescence intensities at the two emission wavelengths (F405/F488).

It is important to note that while RealThiol is primarily used for GSH detection due to glutathione's high intracellular concentration (1-10 mM), some studies suggest it can also react with cysteine. Therefore, careful consideration of the specific cellular context and potential interfering thiols is warranted.

Quantitative Data

The following tables summarize the key quantitative parameters of RealThiol and its variants, MitoRT and HaloRT, which are targeted to the mitochondria and specific organelles via HaloTag, respectively.

| Parameter | RealThiol | MitoRT | HaloRT | Reference |

| Dissociation Constant (Kd) for GSH | 3.7 mM | 1.0 mM | 121 mM | |

| Second-Order Reaction Rate Constant (Forward) | 7.5 M-1s-1 | Not specified | Not specified | |

| First-Order Dissociation Rate Constant (Reverse) | 20.3 x 10-3 s-1 | Not specified | Not specified | |

| Dynamic Range for GSH | 1 - 10 mM | 1 - 10 mM | Not specified | |

| Excitation Wavelength (Unbound) | 488 nm | 488 nm | 488 nm | |

| Emission Wavelength (Unbound) | 562 nm | Not specified | 565 nm | |

| Excitation Wavelength (GSH-Adduct) | 405 nm | 405 nm | 405 nm | |

| Emission Wavelength (GSH-Adduct) | 487 nm | 485 nm | 488 nm |

Experimental Protocols

Detailed methodologies for key experiments using RealThiol are provided below. These protocols are intended as guidelines and may require optimization for specific cell types and experimental conditions.

In Vitro Calibration of RealThiol

This protocol describes the determination of the ratiometric response of RealThiol to known concentrations of GSH.

Materials:

-

RealThiol (RT) stock solution (10 mM in DMSO)

-

Glutathione (GSH) solutions of varying concentrations (e.g., 0-20 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well or 384-well plate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a working solution of RealThiol by diluting the stock solution in PBS to the desired final concentration (e.g., 10-20 µM).

-

In a multi-well plate, mix equal volumes of the RealThiol working solution with the different concentrations of GSH solutions. Prepare triplicate wells for each GSH concentration.

-

Incubate the plate at room temperature for 10-15 minutes to allow the reaction to reach equilibrium.

-

Measure the fluorescence intensity at two wavelength pairs:

-

Excitation: 405 nm, Emission: 485 nm (for RT-GSH)

-

Excitation: 488 nm, Emission: 565 nm (for unbound RT)

-

-

Calculate the fluorescence ratio (F405/F488) for each GSH concentration.

-

Plot the fluorescence ratio as a function of GSH concentration to generate a calibration curve.

Live Cell Imaging of Cytosolic Glutathione using Confocal Microscopy

This protocol details the use of RealThiol for real-time imaging of GSH dynamics in living cells.

Materials:

-

Cells of interest cultured on glass-bottom dishes

-

RealThiol AM ester (cell-permeable form) stock solution (1-10 mM in DMSO)

-

Cell culture medium

-

Confocal microscope with 405 nm and 488 nm laser lines and appropriate emission filters

Procedure:

-

Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.

-

Prepare a loading solution by diluting the RealThiol AM ester stock solution in fresh cell culture medium to a final concentration of 1 µM.

-

Remove the existing culture medium from the cells and replace it with the RealThiol loading solution.

-

Incubate the cells at 37°C in a CO2 incubator for 30 minutes.

-

Wash the cells twice with fresh, pre-warmed culture medium to remove excess probe.

-

Mount the dish on the confocal microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.

-

Acquire images using sequential or simultaneous excitation with 405 nm and 488 nm lasers. Collect emission signals in two separate channels corresponding to the RT-GSH adduct (e.g., 418–495 nm) and the unbound probe (e.g., 499–615 nm).

-

To observe dynamic changes, treat the cells with stimuli (e.g., H2O2 to induce oxidative stress) and acquire time-lapse images.

-

Process the images by calculating the pixel-by-pixel ratio of the two fluorescence channels to generate a ratiometric image representing the relative GSH concentration.

Flow Cytometry Analysis of Cellular Glutathione

This protocol outlines the use of RealThiol for quantifying GSH levels in a cell population using flow cytometry.

Materials:

-

Cell suspension

-

RealThiol stock solution (10 mM in DMSO)

-

Cell culture medium or PBS

-

Flow cytometer equipped with 405 nm and 488 nm lasers and appropriate detectors (e.g., Pacific Blue and PE channels)

Procedure:

-

Harvest and prepare a single-cell suspension of the cells to be analyzed.

-

Resuspend the cells in fresh culture medium or PBS containing 1 µM of RealThiol.

-

Incubate the cell suspension for 9-10 minutes at 37°C.

-

Analyze the samples on a flow cytometer.

-

Measure the fluorescence intensities in two channels:

-

Pacific Blue channel (or similar) for the reacted RealThiol (excited by the 405 nm laser).

-

PE channel (or similar) for the unreacted RealThiol (excited by the 488 nm laser).

-

-

Calculate the ratio of the fluorescence intensities from the two channels for each cell to determine the relative GSH level.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of RealThiol.

Caption: Mechanism of RealThiol action and its ratiometric fluorescence.

Caption: The central role of glutathione in cellular redox homeostasis.

Caption: Workflow for live-cell imaging of GSH with RealThiol.

Conclusion

RealThiol and its derivatives are invaluable tools for the quantitative and dynamic measurement of glutathione levels in living cells. The reversible, ratiometric nature of this probe allows for detailed investigations into the role of redox homeostasis in various biological processes and disease states. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ RealThiol to gain deeper insights into cellular redox biology.

References

Illuminating the Cellular Redox Landscape: A Technical Guide to Understanding Glutathione Dynamics with Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (GSH), the most abundant non-protein thiol in mammalian cells, is a cornerstone of cellular defense, playing a pivotal role in antioxidant protection, detoxification, and the maintenance of redox homeostasis.[1][2] Dysregulation of GSH levels is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Consequently, the ability to accurately measure and monitor dynamic changes in GSH concentrations within living systems is of paramount importance for both fundamental biological research and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the use of fluorescent probes for elucidating glutathione dynamics, offering insights into probe design, sensing mechanisms, and practical applications. We present a comparative analysis of key fluorescent probes, detailed experimental protocols for their use in live-cell imaging, and a discussion of their utility in advancing our understanding of cellular redox biology.

Introduction to Glutathione and its Significance

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, existing in both a reduced (GSH) and an oxidized (GSSG) state.[1] The ratio of GSH to GSSG is a critical indicator of cellular redox status. In healthy cells, GSH concentrations are maintained in the millimolar range (1-10 mM), significantly higher than other biothiols like cysteine (30–200 μM) and homocysteine (5–15 μM).[1] This high concentration allows GSH to effectively scavenge reactive oxygen species (ROS), detoxify xenobiotics, and participate in various enzymatic reactions.

The advent of fluorescent probes has revolutionized the study of GSH, enabling real-time, non-invasive visualization and quantification of its dynamics in living cells and organisms. These chemical tools offer high sensitivity, specificity, and spatiotemporal resolution, providing invaluable insights into the complex interplay of GSH in cellular signaling and disease pathogenesis.

Mechanisms of Fluorescent Probes for Glutathione Detection

The specific detection of GSH in the presence of other structurally similar biothiols is a significant challenge. Fluorescent probes for GSH are ingeniously designed to exploit the unique chemical properties of glutathione, primarily the nucleophilicity of its sulfhydryl group. The common recognition mechanisms include:

-

Michael Addition: The thiol group of GSH acts as a nucleophile, attacking an electron-deficient carbon-carbon double bond (a Michael acceptor) on the probe. This reaction disrupts the probe's electronic structure, leading to a change in its fluorescence properties.

-

Nucleophilic Aromatic Substitution (SNAr): In this mechanism, the sulfhydryl group of GSH displaces a leaving group on an aromatic ring of the probe molecule. This substitution alters the electronic properties of the fluorophore, resulting in a fluorescence response.

-

Intramolecular Charge Transfer (ICT): The binding of GSH to the probe can modulate an ICT process within the fluorophore. This change in charge distribution upon GSH binding affects the fluorescence emission wavelength and intensity.

-

Photoinduced Electron Transfer (PET): In PET-based probes, a photoexcited fluorophore is quenched by an electron transfer from a recognition moiety. The reaction of GSH with the recognition site can inhibit this PET process, thus "turning on" the fluorescence.

-

Fluorescence Resonance Energy Transfer (FRET): FRET-based probes consist of a donor and an acceptor fluorophore. The binding of GSH can induce a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in the FRET efficiency and a ratiometric fluorescence signal.

-

Disulfide Cleavage: Probes containing a disulfide bond can be cleaved by the reducing action of GSH. This cleavage separates a quenching moiety from the fluorophore, resulting in fluorescence enhancement.

The following diagram illustrates the primary reaction-based sensing mechanisms.

References

- 1. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in glutathione fluorescent probes based on small organic molecules and their bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ratiometric Fluorescence Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ratiometric Fluorescence Imaging

Ratiometric fluorescence imaging is a powerful technique that allows for the quantitative measurement of intracellular analytes and processes. Unlike traditional fluorescence intensity-based methods, ratiometric imaging corrects for many common artifacts, providing more accurate and reproducible data. This guide delves into the core principles of ratiometric imaging, provides detailed experimental protocols, and explores its applications in research and drug development.

At its core, ratiometric imaging utilizes fluorescent indicators that exhibit a shift in their excitation or emission spectrum upon binding to a target analyte, such as an ion, or in response to a change in the local environment.[1][2] By taking the ratio of the fluorescence intensity at two different wavelengths, it is possible to obtain a quantitative measure of the analyte's concentration that is independent of several confounding variables.[3][4]

Core Principles and Advantages

The fundamental principle of ratiometric imaging is the measurement of a ratio of fluorescence intensities at two distinct wavelengths. This can be achieved in two primary ways:

-

Dual-Excitation Ratiometry: The fluorescent probe is excited at two different wavelengths, and the emitted fluorescence is detected at a single wavelength.[5] A common example is the calcium indicator Fura-2, which is excited at 340 nm and 380 nm, with emission collected around 510 nm.

-

Dual-Emission Ratiometry: The probe is excited at a single wavelength, and the emitted fluorescence is detected at two different wavelengths. The calcium indicator Indo-1 is a classic example, typically excited around 350 nm, with emission measured at approximately 405 nm and 485 nm.

The key advantage of this ratiometric approach is its ability to self-calibrate for variations in experimental conditions. Factors that can affect the fluorescence signal, such as dye concentration, photobleaching, cell thickness, and illumination intensity, are effectively canceled out when the ratio is calculated. This leads to a more robust and quantitative measurement compared to single-wavelength methods.

Key Ratiometric Indicators and Their Properties

A variety of ratiometric fluorescent indicators have been developed to measure different intracellular parameters. The choice of indicator depends on the specific analyte of interest and the experimental setup.

Indicators for Ion Concentrations

The most common application of ratiometric imaging is the measurement of intracellular ion concentrations, particularly calcium (Ca²⁺) and pH.

| Indicator | Target Ion | Excitation (nm) | Emission (nm) | Dissociation Constant (Kd) |

| Fura-2 | Ca²⁺ | 340 / 380 | ~510 | ~145 nM - 5.5 µM |

| Indo-1 | Ca²⁺ | ~350 | ~405 / ~485 | ~230 nM |

| BCECF | H⁺ (pH) | ~490 / ~440 (isosbestic) | ~535 | pKa ~6.98 |

| Mag-Fura-2 | Mg²⁺ / Ca²⁺ | 329 (bound) / 369 (free) | ~508 / ~511 | Mg²⁺: 1.9 mM, Ca²⁺: 25 µM |

| Mag-Indo-1 | Mg²⁺ / Ca²⁺ | ~350 | ~390 (bound) / ~480 (free) | Mg²⁺: 2.7 µM, Ca²⁺: 35 µM |

FRET-Based Biosensors

Förster Resonance Energy Transfer (FRET) is a mechanism that can be harnessed to create ratiometric biosensors for a wide range of cellular processes. These biosensors typically consist of two fluorescent proteins, a donor (e.g., Cyan Fluorescent Protein - CFP) and an acceptor (e.g., Yellow Fluorescent Protein - YFP), linked by a sensory domain. A change in the conformation of the sensory domain, often triggered by a signaling event like kinase activation, alters the distance or orientation between the donor and acceptor, leading to a change in FRET efficiency.

| FRET Pair | Donor Excitation (nm) | Donor Emission (nm) | Acceptor Emission (nm) | Application Examples |

| CFP-YFP | ~430 | ~475 | ~530 | Kinase activity (e.g., PKA), small GTPase activation, protein-protein interactions. |

| Cerulean-mCherry | ~433 | ~475 | ~610 | Parallel monitoring of signaling pathways. |

| mVenus-mCherry | ~515 | ~528 | ~610 | Co-imaging with CFP-based biosensors. |

Experimental Protocols

Detailed and optimized protocols are crucial for successful ratiometric fluorescence imaging. Below are example protocols for measuring intracellular calcium and pH.

Protocol 1: Ratiometric Calcium Imaging with Fura-2 AM

This protocol outlines the steps for loading adherent cells with the cell-permeant form of Fura-2 (Fura-2 AM) and performing ratiometric imaging.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic F-127 (optional, to aid dye solubilization)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (pH 7.2-7.4)

-

Probenecid (optional, to inhibit dye leakage)

-

Adherent cells cultured on glass coverslips or in imaging-compatible plates

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1 to 5 mM stock solution of Fura-2 AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

If using, prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

If using, prepare a stock solution of probenecid.

-

-

Prepare Loading Buffer:

-

Dilute the Fura-2 AM stock solution into the physiological buffer to a final concentration of 1-5 µM.

-

If used, add Pluronic F-127 to a final concentration of 0.02-0.04%.

-

If used, add probenecid to a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Aspirate the culture medium from the adherent cells.

-

Wash the cells once with the physiological buffer.

-

Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed buffer.

-

-

De-esterification:

-

Add fresh buffer to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage.

-

Excite the cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.

-

Acquire images at a suitable frame rate to capture the dynamics of the calcium signal.

-

Protocol 2: Intracellular pH Measurement with BCECF-AM

This protocol describes the use of BCECF-AM for ratiometric pH imaging.

Materials:

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

High-quality, anhydrous DMSO

-

Physiological buffer (e.g., HEPES-buffered saline), pH 7.4

Procedure:

-

Prepare Stock Solution:

-

Prepare a 1 to 10 mM stock solution of BCECF-AM in anhydrous DMSO.

-

-

Prepare Loading Buffer:

-

Dilute the BCECF-AM stock solution into the physiological buffer to a final concentration of 2-5 µM.

-

-

Cell Loading:

-

Remove the culture medium and wash the cells once with the physiological buffer.

-

Add the BCECF-AM loading buffer to the cells and incubate for 30-60 minutes at 37°C.

-

-

Washing and De-esterification:

-

Remove the loading buffer and wash the cells three times with fresh buffer to remove extracellular dye.

-

Allow a de-esterification period of at least 30 minutes.

-

-

Imaging:

-

Excite the cells at the pH-sensitive wavelength (~490 nm) and the pH-insensitive isosbestic wavelength (~440 nm).

-

Collect the emitted fluorescence at ~535 nm.

-

Data Analysis Workflow

The analysis of ratiometric imaging data involves several key steps to convert the raw fluorescence intensities into meaningful quantitative data.

Image Acquisition and Pre-processing

-

Acquire image pairs: For each time point, acquire two images, one at each of the two wavelengths (either excitation or emission).

-

Background Subtraction: For each image, subtract the background fluorescence. The background can be determined from a region of the image that does not contain any cells.

Ratio Calculation

-

Pixel-by-pixel ratioing: For each pixel in the image, calculate the ratio of the background-subtracted fluorescence intensities from the two wavelength channels. For Fura-2, this would be the ratio of the intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).

FRET-Specific Corrections

For FRET imaging, additional corrections are necessary to account for spectral bleed-through, which is the detection of donor fluorescence in the acceptor channel and the direct excitation of the acceptor at the donor excitation wavelength.

Calibration and Conversion to Concentration

To convert the ratio values into absolute concentrations of the analyte, a calibration procedure is required. For intracellular ion indicators, the Grynkiewicz equation is commonly used:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380,free / F380,bound)

Where:

-

[Ca²⁺] is the intracellular calcium concentration.

-

Kd is the dissociation constant of the indicator for Ca²⁺.

-

R is the measured 340/380 nm fluorescence ratio.

-

Rmin is the ratio in the absence of Ca²⁺.

-

Rmax is the ratio when the indicator is saturated with Ca²⁺.

-

F380,free / F380,bound is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free and Ca²⁺-saturating conditions, respectively.

Rmin and Rmax can be determined through in situ calibration by treating the cells with an ionophore (e.g., ionomycin) in the presence of a calcium chelator (e.g., EGTA) for Rmin and a high concentration of calcium for Rmax.

Applications in Research and Drug Development

Ratiometric fluorescence imaging is a versatile tool with numerous applications in basic research and the pharmaceutical industry.

Studying Cellular Signaling Pathways

Ratiometric imaging allows for the real-time visualization of dynamic signaling events within single living cells. For example, FRET-based biosensors can be used to monitor the activity of protein kinases like PKA, providing insights into the spatiotemporal regulation of signaling cascades.

High-Throughput Screening (HTS) in Drug Discovery

The quantitative and robust nature of ratiometric imaging makes it well-suited for high-throughput screening of compound libraries. For instance, calcium flux assays using ratiometric indicators are widely employed to screen for modulators of G protein-coupled receptors (GPCRs), a major class of drug targets. Automated microscopy platforms can perform these assays in multi-well plate formats, enabling the rapid screening of thousands of compounds.

Assessing Drug Efficacy

Ratiometric imaging can be used to assess the efficacy of drugs by monitoring their effects on specific cellular parameters. For example, a recent study developed a ratiometric near-infrared fluorescence probe to evaluate the efficacy of antineoplastic drugs by measuring nitric oxide levels within tumor-associated macrophages. This approach provides a dynamic and quantitative readout of drug action at the cellular level.

Visualizations of Key Concepts

To further illustrate the principles and workflows of ratiometric fluorescence imaging, the following diagrams are provided.

References

- 1. Targeting FRET-Based Reporters for cAMP and PKA Activity Using AKAP79 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FRET-based direct detection of dynamic protein kinase A activity on the sarcoplasmic reticulum in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ratiometric Imaging | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 4. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. moodle2.units.it [moodle2.units.it]

Real Thiol: An In-depth Technical Guide for Studying Apoptosis and Glutathione Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Real Thiol, a reversible reaction-based fluorescent probe for the quantitative, real-time monitoring of glutathione (GSH) dynamics in living cells. We will delve into its mechanism of action, key experimental protocols for assessing GSH levels and its application in studying apoptosis, and present relevant quantitative data. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their studies of cellular redox homeostasis and programmed cell death.

Introduction to this compound and its Significance

Glutathione is the most abundant non-protein thiol in eukaryotic cells, playing a critical role in maintaining cellular redox balance, detoxifying harmful substances, and regulating signaling pathways involved in cell proliferation and apoptosis.[1] Dysregulation of GSH levels is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[2] Consequently, the ability to accurately measure and monitor dynamic changes in intracellular GSH concentrations is of paramount importance in biomedical research and drug development.

This compound (RT) is a fluorescent probe designed for the quantitative real-time imaging of GSH in living cells.[2][3] Its reversible reaction with GSH allows for the dynamic monitoring of both increases and decreases in GSH levels, a significant advantage over irreversible probes.[2] This property makes this compound a powerful tool for investigating cellular responses to oxidative stress, drug treatment, and the progression of apoptosis, where fluctuations in GSH are a key early indicator.

Mechanism of Action

This compound's functionality is based on a reversible Michael addition reaction with the thiol group of GSH. The probe exists in two distinct fluorescent states: the free form (this compound) and the GSH-adducted form (RT-GSH). These two states possess different excitation and emission spectra, enabling ratiometric analysis. This ratiometric measurement, the ratio of fluorescence intensities at two different wavelengths, allows for the determination of GSH concentration independent of probe concentration, cell path length, and instrument settings, thereby providing a more robust and quantitative assessment.

The acetoxymethyl (AM) ester form of this compound (RT-AM) is cell-permeable. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active this compound probe within the cytoplasm.

Below is a diagram illustrating the reversible reaction between this compound and GSH.

References

Methodological & Application

Real Thiol Staining for Flow Cytometry: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular thiols, particularly glutathione (GSH), are critical for maintaining cellular redox homeostasis and play a pivotal role in antioxidant defense, detoxification, and cell signaling. Dysregulation of thiol levels is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Accurate quantification of intracellular thiols at the single-cell level is therefore crucial for both basic research and drug development.

Real Thiol is a ratiometric fluorescent probe designed for the quantitative, real-time monitoring of intracellular glutathione dynamics in living cells.[1][2] Its reversible reaction with GSH allows for the dynamic tracking of both increases and decreases in glutathione concentrations.[2] This application note provides a detailed protocol for using this compound for flow cytometry, along with a comparison to other common thiol-reactive probes and visualizations of the experimental workflow and sensing mechanism.

Principle of the Assay

This compound is a cell-permeable probe that reacts reversibly with glutathione (GSH) via a Michael addition reaction.[2] The unbound this compound probe and the this compound-GSH adduct exhibit distinct fluorescence spectra, allowing for ratiometric analysis. Unbound this compound can be excited at approximately 488 nm and emits at a longer wavelength (around 562 nm), while the this compound-GSH adduct is excited by a 405 nm violet laser and emits at a shorter wavelength (around 487 nm).[1] The ratio of the fluorescence intensities from these two channels is directly proportional to the intracellular GSH concentration, providing a quantitative readout that is independent of probe concentration and cell size.

Data Presentation: Comparison of Thiol Probes

| Feature | This compound | ThiolTracker™ Violet | Monochlorobimane (MCB) |

| Sensing Mechanism | Reversible Michael addition with GSH, ratiometric readout. | Reacts with reduced thiols. | Reacts with GSH, catalyzed by glutathione S-transferase (GST). |

| Quantum Yield (Φ) | RT-GSH: 86.0%RT (unbound): 2.9% | Data not readily available, described as "brighter". | Data not readily available; can have low fluorescence in human cell lines due to GST isozyme differences. |

| Photostability | High photostability. | Described as "robust". | Subject to photobleaching. |

| Selectivity | High selectivity for GSH over other thiols at physiological concentrations. | Reacts with general reduced thiols. | Specific for GSH due to enzymatic reaction. |

| Staining Index | High, due to high quantum yield and ratiometric detection. | Generally good, but data is qualitative. | Variable, can be low in cells with low GST activity or specific GST isozymes. |

| Signal-to-Noise Ratio | High, enhanced by ratiometric measurement which corrects for background. | Good, described as having a high signal-to-noise ratio. | Can be low, influenced by background fluorescence and non-specific binding. |

| Key Advantages | Quantitative, real-time monitoring of GSH dynamics, high sensitivity, and photostability. | Bright signal, well-retained in cells. | Specific for GSH. |

| Limitations | Potential for reaction with other highly abundant thiols under certain conditions. | Not specific to GSH, measures total reduced thiols. | Staining efficiency is dependent on GST activity, which varies between cell types. |

Experimental Protocols

Materials

-

This compound probe

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4, free of thiols

-

Complete cell culture medium

-

Cells of interest

-

Flow cytometer with 405 nm and 488 nm lasers and appropriate filters (e.g., Pacific Blue and PE channels)

-

Microcentrifuge tubes

-

Pipettes and tips

Reagent Preparation

10 mM this compound Stock Solution: Dissolve the appropriate amount of this compound powder in anhydrous DMSO to obtain a final concentration of 10 mM. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

1 µM this compound Staining Solution: On the day of the experiment, dilute the 10 mM this compound stock solution to a final working concentration of 1 µM in fresh, pre-warmed complete cell culture medium. Prepare a sufficient volume for the number of samples to be stained.

Cell Preparation

-

Culture cells under desired experimental conditions until they reach the desired confluency or cell density.

-

For adherent cells, detach them using a gentle, non-enzymatic cell dissociation buffer to minimize cell stress. For suspension cells, proceed directly to the next step.

-

Harvest the cells by centrifugation at 300-400 x g for 5 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete cell culture medium at a concentration of 1 x 10^6 cells/mL.

Staining Protocol

-

Add an equal volume of the 1 µM this compound staining solution to the cell suspension.

-

Incubate the cells for 9-10 minutes at 37°C in a humidified incubator, protected from light.

-

(Optional) After incubation, pellet the cells by centrifugation and resuspend in fresh, pre-warmed medium or PBS for analysis. This step can help to reduce background fluorescence.

-

Proceed immediately to flow cytometry analysis.

Flow Cytometry Analysis

-

Set up the flow cytometer with the following laser and filter configurations:

-

Excitation: 405 nm (Violet laser) for the this compound-GSH adduct.

-

Emission Filter: A filter appropriate for Pacific Blue or a similar fluorophore (e.g., 450/50 nm).

-

Excitation: 488 nm (Blue laser) for the unbound this compound.

-

Emission Filter: A filter appropriate for PE or a similar fluorophore (e.g., 575/26 nm).

-

-

Establish forward scatter (FSC) and side scatter (SSC) parameters to gate on the live, single-cell population.

-

Record fluorescence intensities for both the 405 nm and 488 nm channels.

-

For each cell, calculate the ratio of the fluorescence intensity from the 405 nm channel to the 488 nm channel. This ratio is a quantitative measure of the intracellular GSH concentration.

-

Analyze the ratiometric data to compare GSH levels between different cell populations or treatment conditions.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound staining and analysis by flow cytometry.

Signaling Pathway: Thiol Detection Mechanism

Caption: Mechanism of this compound for ratiometric detection of intracellular glutathione.

References

Application Notes and Protocols for Calculating Intracellular GSH Concentration with Real Thiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Real Thiol, a reversible reaction-based fluorescent probe, for the quantitative measurement of intracellular glutathione (GSH) in living cells. The protocols detailed below are intended for use in research settings by professionals in cell biology, pharmacology, and drug development.

Introduction to this compound

This compound is a powerful tool for monitoring real-time glutathione dynamics within living cells.[1][2][3] Glutathione is the most abundant non-protein thiol in eukaryotic cells and plays a critical role in maintaining cellular redox homeostasis, protecting against oxidative stress, and various other physiological processes.[4][5] this compound's reversible reaction with GSH allows for the quantitative determination of GSH concentrations, making it superior to irreversible probes for dynamic studies.

The probe and its GSH adduct (RT-GSH) have distinct fluorescence properties, enabling ratiometric analysis. This ratiometric approach minimizes variations caused by probe concentration, cell number, and instrument settings, leading to more accurate and reproducible results.

Mechanism of Action

This compound operates on a reversible Michael addition reaction with the thiol group of GSH. The unreacted this compound and the this compound-GSH adduct exhibit different excitation and emission spectra. By measuring the fluorescence intensity at two distinct wavelengths, the ratio of the two forms can be calculated, which directly correlates with the intracellular GSH concentration. Gel permeation chromatography analysis indicates that approximately 90% of this compound reacts with GSH, while only 10% reacts with thiolated proteins, demonstrating its high selectivity for GSH.

To facilitate entry into live cells, this compound is often used in its acetoxymethyl (AM) ester form, RT-AM. Non-fluorescent and cell-permeable, RT-AM is hydrolyzed by intracellular esterases to release the active this compound probe within the cell.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound for easy reference and experimental planning.

Table 1: Spectroscopic Properties of this compound and this compound-GSH Adduct

| Species | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| This compound (unreacted) | 488 | 562 |

| This compound-GSH Adduct | 405 | 487 |

Data sourced from MedchemExpress and Arctom.

Table 2: Key Performance Parameters of this compound

| Parameter | Value | Reference |

| Dissociation Constant (Kd) with GSH | 3.7 mM | |

| Dynamic Range for GSH Detection | 1 - 10 mM | |

| Second-order reaction rate constant with GSH | 7.5 M⁻¹ s⁻¹ |

Experimental Protocols

In Vitro Calibration Curve for GSH Quantification

This protocol describes the generation of a standard curve to correlate the ratiometric fluorescence signal of this compound with known GSH concentrations.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Glutathione (GSH) powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well or 384-well black, clear-bottom plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare GSH Standards:

-

Prepare a high-concentration stock solution of GSH in PBS.

-

Perform serial dilutions to create a range of GSH standards (e.g., 0, 1, 2.5, 5, 7.5, 10 mM).

-

-

Prepare this compound Working Solution:

-

Dilute the 10 mM this compound stock solution in PBS to the desired final concentration (e.g., 10 µM).

-

-

Plate Preparation:

-

Add equal volumes of each GSH standard to triplicate wells of the microplate.

-

Add an equal volume of the this compound working solution to each well.

-

Mix gently and incubate for 10-15 minutes at room temperature, protected from light, to allow the reaction to reach equilibrium.

-

-

Fluorescence Measurement:

-

Set the plate reader to measure fluorescence at the following wavelength pairs:

-

Channel 1 (RT-GSH): Excitation = 405 nm, Emission = 485 nm

-

Channel 2 (this compound): Excitation = 488 nm, Emission = 565 nm

-

-

Record the fluorescence intensities for both channels.

-

-

Data Analysis:

-

Calculate the fluorescence ratio (F405/F488) for each GSH concentration.

-

Plot the fluorescence ratio against the corresponding GSH concentration.

-

Perform a linear regression analysis to obtain the equation of the line, which will be used to determine unknown GSH concentrations in cellular experiments. A superb linear relationship is expected within the 1-10 mM range.

-

Quantification of Intracellular GSH using Flow Cytometry

This protocol details the use of this compound for measuring intracellular GSH levels in cell suspensions via flow cytometry.

Materials:

-

Cells in suspension

-

Complete cell culture medium

-

RT-AM stock solution (1 mM in DMSO)

-

Flow cytometer with 405 nm and 488 nm lasers

Procedure:

-

Cell Preparation:

-

Harvest cells and resuspend them in fresh, pre-warmed complete culture medium at a suitable density.

-

-

Probe Loading:

-

Add RT-AM to the cell suspension to a final concentration of 1 µM.

-

Incubate the cells for 10-15 minutes at 37°C in a CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Measure the fluorescence intensity in two channels:

-

Pacific Blue channel (or similar) for the RT-GSH adduct (excited by the 405 nm laser).

-

PE channel (or similar) for the unreacted this compound (excited by the 488 nm laser).

-

-

-

Data Analysis:

-

For each cell, calculate the ratio of the fluorescence intensity from the Pacific Blue channel to the PE channel.

-

Use the in vitro calibration curve to convert the fluorescence ratios of the cell population to intracellular GSH concentrations.

-

Real-Time Imaging of Intracellular GSH using Confocal Microscopy

This protocol provides a method for visualizing and quantifying dynamic changes in intracellular GSH in adherent cells.

Materials:

-

Adherent cells cultured on glass-bottom dishes

-

Complete cell culture medium

-

RT-AM stock solution (1 mM in DMSO)

-

Confocal microscope with 405 nm and 488 nm laser lines

Procedure:

-

Cell Preparation:

-

Culture cells on glass-bottom dishes to the desired confluency.

-

-

Probe Loading:

-

Replace the culture medium with fresh, pre-warmed medium containing 1 µM RT-AM.

-

Incubate for 10-15 minutes at 37°C in a CO2 incubator.

-

-

Confocal Imaging:

-

Acquire images using a confocal microscope with the following settings:

-

Channel 1 (RT-GSH): Excitation = 405 nm, Emission filter = 418-495 nm

-

Channel 2 (this compound): Excitation = 488 nm, Emission filter = 499-615 nm

-

-

Maintain consistent microscope settings throughout the experiment.

-

-

Image Analysis:

-

Generate a ratiometric image by dividing the pixel-by-pixel intensity of the 405 nm channel by the 488 nm channel.

-

The resulting ratio values can be correlated with intracellular GSH concentrations using the previously generated calibration curve. This allows for the visualization of spatial and temporal changes in GSH levels within the cells.

-

Visualizations

References

Application Notes and Protocols for Real Thlol Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to key experimental protocols for the investigation of thiols in biological systems. Thiols, particularly the sulfhydryl group (-SH) of cysteine residues in glutathione and proteins, are central to cellular redox homeostasis and signaling. Dysregulation of thiol metabolism is implicated in numerous diseases, making the study of these molecules critical for drug development and biomedical research.

I. Application Notes

Quantification of Total Free Thiols using Ellman's Assay

The Ellman's assay is a widely used colorimetric method for the quantification of free sulfhydryl groups.[1] The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with a thiol, which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion.[1][2] The intensity of the color, measured at 412 nm, is directly proportional to the concentration of free thiols in the sample.[1][2] This method is simple, rapid, and applicable to various sample types, including cell lysates and purified proteins.

Determination of Protein Thiol Content with Maleimide-Based Fluorescent Probes

Maleimides are thiol-reactive reagents that specifically form stable thioether bonds with sulfhydryl groups of cysteine residues in proteins. Fluorescently labeled maleimides allow for the sensitive detection and quantification of protein thiols. This technique is valuable for studying protein conformation, redox state, and for assessing the efficiency of thiol-specific drug conjugation. The choice of fluorescent dye can be tailored to the specific experimental setup and instrumentation available.

Assessment of Key Thiol-Related Enzyme Activities

a) Glutathione Reductase (GR) Activity:

Glutathione reductase is a crucial enzyme that catalyzes the reduction of glutathione disulfide (GSSG) to the reduced form (GSH), using NADPH as a cofactor. Maintaining a high GSH/GSSG ratio is essential for cellular antioxidant defense. GR activity assays typically measure the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.

b) Thioredoxin Reductase (TrxR) Activity:

Thioredoxin reductase is a key enzyme in the thioredoxin system, responsible for reducing oxidized thioredoxin (Trx). The thioredoxin system plays a vital role in redox signaling and antioxidant defense. TrxR activity can be measured using a colorimetric assay where TrxR catalyzes the reduction of DTNB by NADPH, producing the yellow TNB anion, which is quantified at 412 nm.

II. Experimental Protocols

Protocol for Total Thiol Quantification (Ellman's Assay)

a. Reagent Preparation:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

-

DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

-

Standard Solution: Prepare a 1.5 mM stock solution of L-cysteine in Reaction Buffer. Create a standard curve by serially diluting the stock solution.

b. Assay Procedure:

-

Add 50 µL of the sample or standard to a 96-well plate.

-

Add 100 µL of Reaction Buffer to each well.

-

Initiate the reaction by adding 50 µL of DTNB solution to each well.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the thiol concentration based on the standard curve. The molar extinction coefficient of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.

Protocol for Protein Thiol Quantification using Fluorescein-5-Maleimide

a. Reagent Preparation:

-

Labeling Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2. Degas the buffer before use.

-

Reducing Agent (optional): 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.

-

Fluorescein-5-Maleimide Stock Solution: 10 mM in anhydrous DMSO.

b. Labeling Procedure:

-

Dissolve the protein sample in Labeling Buffer to a concentration of 1-10 mg/mL.

-

(Optional) If disulfide bond reduction is necessary, add TCEP and incubate for 30 minutes at room temperature.

-

Add a 10-20 fold molar excess of Fluorescein-5-Maleimide to the protein solution while gently vortexing.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Remove unreacted maleimide using a desalting column or dialysis.

-

Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and the absorbance maximum of the fluorescein dye (around 494 nm).

-

Calculate the degree of labeling (DOL) using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Protocol for Glutathione Reductase (GR) Activity Assay

a. Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 1 mM EDTA.

-

NADPH Solution: Prepare a 1X working solution from a stock.

-

GSSG Solution: Prepare a working solution of glutathione disulfide.

b. Assay Procedure:

-

Add 100 µL of sample (cell lysate or tissue homogenate) or GR standard to a 96-well plate.

-

Add 50 µL of Assay Buffer.

-

Add 25 µL of NADPH solution.

-

Initiate the reaction by adding 25 µL of GSSG solution.

-

Immediately measure the decrease in absorbance at 340 nm every minute for at least 5 minutes using a microplate reader in kinetic mode.

-

Calculate the GR activity from the rate of NADPH oxidation (1 unit = 1 µmol of NADPH oxidized per minute).

Protocol for Thioredoxin Reductase (TrxR) Activity Assay

a. Reagent Preparation:

-

Assay Buffer: As provided in the commercial kit, typically a phosphate buffer.

-

NADPH Solution: Prepare a working solution.

-

DTNB Solution: Prepare a working solution.

-

TrxR Inhibitor Solution: To differentiate TrxR activity from other DTNB-reducing enzymes.

b. Assay Procedure:

-

Prepare two sets of reactions for each sample: one with and one without the TrxR inhibitor.

-

Add 50 µL of sample (cell lysate or tissue homogenate) to a 96-well plate.

-

To one set of wells, add the TrxR inhibitor. To the other set, add Assay Buffer.

-

Add 100 µL of a reaction mix containing Assay Buffer, NADPH, and DTNB to all wells.

-

Immediately measure the increase in absorbance at 412 nm every minute for 10-20 minutes in a kinetic mode.

-

Calculate the TrxR activity by subtracting the rate of the inhibitor-containing reaction from the total rate. One unit of TrxR is defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute.

III. Data Presentation

| Assay | Analyte/Enzyme | Principle | Wavelength | Detection Limit | Molar Extinction Coefficient / Unit Definition | Sample Type |

| Ellman's Assay | Total Free Thiols | Colorimetric | 412 nm | ~1 µM | 14,150 M⁻¹cm⁻¹ for TNB | Cell lysates, tissue homogenates, purified proteins |

| Maleimide Assay | Protein Thiols | Fluorescence | Dependent on dye | Dependent on dye | N/A | Purified proteins, cell lysates |

| Glutathione Reductase Assay | Glutathione Reductase | Spectrophotometric | 340 nm | ~0.6 mU/mL | 1 unit = 1 µmol NADPH oxidized/min | Plasma, erythrocytes, tissues, cell lysates |

| Thioredoxin Reductase Assay | Thioredoxin Reductase | Colorimetric | 412 nm | ~0.05 units/mg protein | 1 unit = 1 nmol DTNB reduced/min | Tissue homogenates, cell lysates |

IV. Visualizations

Signaling Pathways

Caption: Overview of the major thiol-based redox signaling pathways.

Experimental Workflow

References

Application Notes and Protocols for Live-Cell Imaging of Mitochondrial GSH with Real Thiol

Introduction

Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells, playing a critical role in antioxidant defense, detoxification, and cellular signaling. The mitochondrial pool of GSH (mGSH) is particularly crucial for maintaining redox homeostasis within this organelle, a major site of reactive oxygen species (ROS) production. Dysregulation of mGSH levels has been implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.

Real Thiol is a family of reversible, reaction-based fluorescent probes designed for the quantitative, real-time imaging of GSH dynamics in living cells.[1][2] A mitochondria-targeted version, Mito-RealThiol (MitoRT), enables the specific monitoring of GSH concentration within the mitochondrial matrix.[3][4] MitoRT reacts reversibly with GSH, exhibiting a ratiometric change in its fluorescence signal, which allows for the quantitative determination of mGSH levels.[3] This probe is a valuable tool for researchers, scientists, and drug development professionals investigating mitochondrial function, oxidative stress, and related disease models.

Mechanism of Action

Mito-RealThiol's design is based on a reversible Michael addition reaction with GSH. The probe itself and its GSH adduct (MitoRT-GSH) have distinct fluorescence properties. By exciting the sample at two different wavelengths (405 nm and 488 nm) and measuring the corresponding emission intensities, a ratiometric image can be generated. The ratio of these intensities (F405/F488) correlates with the concentration of mitochondrial GSH, allowing for dynamic and quantitative measurements. The reaction is rapid, reaching equilibrium within seconds, enabling the real-time tracking of fluctuations in mGSH levels.

Data Presentation

Probe Specifications

| Property | This compound (RT) | Mito-RealThiol (MitoRT) |

| Target Organelle | Cytosol | Mitochondria |

| Reaction Type | Reversible Michael Addition with GSH | Reversible Michael Addition with GSH |

| Excitation Wavelengths | 405 nm and 488 nm | 405 nm and 488 nm |

| Emission Wavelengths | 487 nm (RT) and 562 nm (RT-GSH) | 410-483 nm and 499-624 nm |

| Dissociation Constant (Kd) | 3.7 mM | Not specified, but reaction is reversible |

| Recommended Concentration | 1 µM | 1 µM |

| Incubation Time | 9-10 minutes | 30 minutes |

Spectral Properties

| Probe State | Excitation Max (nm) | Emission Max (nm) |

| This compound (RT) | 488 | 562 |

| RT-GSH Adduct | 405 | 487 |

| Mito-RealThiol (MitoRT) | 488 | Not specified |

| MitoRT-GSH Adduct | 405 | Not specified |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Mitochondrial GSH using Confocal Microscopy

This protocol describes the use of Mito-RealThiol for visualizing and quantifying mitochondrial GSH in live cells using a confocal microscope.

Materials:

-

Mito-RealThiol (MitoRT) probe

-

Dimethyl sulfoxide (DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

HeLa cells (or other cell line of interest)

-

Confocal microscope with 405 nm and 488 nm laser lines and appropriate emission filters

-

MitoTracker Red CMXRos (optional, for co-localization)

Procedure:

-

Probe Preparation: Prepare a 10 mM stock solution of MitoRT in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency (typically 50-70%).

-

Probe Loading:

-

Prepare a 1 µM working solution of MitoRT in pre-warmed live-cell imaging medium.

-

Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the 1 µM MitoRT working solution to the cells.

-

If co-localization with a mitochondrial marker is desired, add MitoTracker Red CMXRos at this step according to the manufacturer's instructions.

-

Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO2.

-

-

Imaging:

-

After incubation, wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Place the dish or slide on the stage of the confocal microscope equipped with a stage-top incubator to maintain 37°C and 5% CO2.

-

Excite the cells sequentially or simultaneously with 405 nm and 488 nm lasers.

-

Collect the emission signals in two separate channels (e.g., 410-483 nm for the 405 nm excitation and 499-624 nm for the 488 nm excitation).

-

Acquire images at the desired time intervals to monitor dynamic changes in mitochondrial GSH.

-

-

Data Analysis:

-

For ratiometric analysis, divide the fluorescence intensity image from the 405 nm channel by the fluorescence intensity image from the 488 nm channel on a pixel-by-pixel basis (F405/F488).

-

The resulting ratiometric image will represent the relative concentration of mitochondrial GSH.

-

To quantify changes over time or between different conditions, measure the mean ratio value in regions of interest (ROIs) corresponding to mitochondria.

-

Protocol 2: Flow Cytometry Analysis of Mitochondrial GSH

This protocol provides a guideline for using Mito-RealThiol to analyze mitochondrial GSH levels in a cell population by flow cytometry.

Materials:

-

Mito-RealThiol (MitoRT) probe

-

DMSO

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Cell line of interest

-